N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-28(26,22-14-13-17-16-24-15-5-4-8-21(24)23-17)20-11-9-19(10-12-20)27-18-6-2-1-3-7-18/h1-12,15-16,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFDLOAVWZNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of α-bromoketones with 2-aminopyridines to form imidazo[1,2-a]pyridines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting imidazo[1,2-a]pyridine can then be further functionalized to introduce the phenoxybenzenesulfonamide group through various coupling reactions.
Chemical Reactions Analysis
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods, such as with TBHP.
Substitution: It can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety, using reagents like bromine or iodine.
Cyclization: The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving 2-aminopyridines and ketones.
Scientific Research Applications
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an anticancer agent, particularly against breast cancer cells.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain biological pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): Features a bromo-substituted imidazo[1,2-a]pyridine core and a fluorophenylbenzamide group.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Contains a simpler pyridine-sulfonamide structure with an aniline substituent. Lacks the fused imidazo ring system, reducing structural complexity and possibly metabolic stability.
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine ():
- Includes a 4-fluorophenyl and methyl group on the imidazo[1,2-a]pyridine core.
- The methyl group may enhance lipophilicity, affecting membrane permeability.
Structural Comparison Table:
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine + ethyl | 4-Phenoxybenzenesulfonamide | C₂₁H₂₀N₄O₃S | 408.47 g/mol |
| N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide | Imidazo[1,2-a]pyridine | 8-Bromo, 4-fluorophenyl, benzamide | C₂₀H₁₄BrFN₂O | 409.25 g/mol |
| N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine | Aniline, 4-methylbenzenesulfonamide | C₁₈H₁₇N₃O₂S | 363.41 g/mol |
| N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine | Imidazo[1,2-a]pyridine | 4-Fluorophenyl, 6-methyl, benzenamine | C₂₁H₁₉FN₄ | 346.40 g/mol |
| N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide | Imidazo[1,2-a]pyridine | Methanesulfonamide | C₁₄H₁₃N₃O₂S | 311.34 g/mol |
Biological Activity
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy against various pathogens, and potential for further drug development.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an imidazo[1,2-a]pyridine moiety linked to a phenoxybenzenesulfonamide group, which is crucial for its biological activity.
Research indicates that compounds with imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : The imidazo[1,2-a]pyridine scaffold has been associated with potent activity against Mycobacterium tuberculosis (MTB) strains. Studies have shown that modifications to this scaffold can enhance its efficacy against drug-resistant strains of MTB .
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific enzymes involved in critical pathways for pathogen survival. For instance, certain imidazo derivatives have shown inhibitory effects on ENPP1, a negative regulator in the cGAS-STING pathway, which is relevant in cancer immunotherapy .
Antitubercular Activity
A series of studies have evaluated the antitubercular properties of related compounds. For instance, a study reported several imidazo[1,2-a]pyridine carboxamides demonstrating excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.
| Compound | MIC (μg/mL) | MDR-MTB 11168 | MDR-MTB 9160 |
|---|---|---|---|
| 10a | 0.030 | 0.030 | 0.047 |
| 10b | 0.036 | 0.036 | 0.050 |
| 10j | 0.036 | 0.036 | 0.051 |
These results indicate that the compounds maintain their efficacy against resistant strains, highlighting their potential for further development as antitubercular agents.
Safety and Pharmacokinetics
In vivo studies have assessed the safety profiles of these compounds. For example, compound 10j exhibited good tolerability at doses up to 100 mg/kg in mice and showed promising pharmacokinetic properties with a favorable clearance rate (CL/F) as detailed in Table 2.
| Parameter | Value |
|---|---|
| CL/F (mL/h/kg) | 55158.14 ± 24763.45 |
| Oral Bioavailability | Acceptable |
These findings suggest that this compound derivatives could be safe candidates for further clinical exploration.
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:
- Antitubercular Efficacy : A clinical trial involving patients with multidrug-resistant tuberculosis showed that patients treated with a regimen including imidazo derivatives had significantly improved outcomes compared to standard therapies.
- Cancer Immunotherapy : In preclinical models, compounds targeting ENPP1 demonstrated enhanced antitumor responses when combined with existing immunotherapies, suggesting a synergistic effect that could improve treatment outcomes in cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
